![molecular formula C18H16BrClN2O2 B2472442 5-bromo-2-chloro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide CAS No. 942013-33-4](/img/structure/B2472442.png)
5-bromo-2-chloro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide
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Description
5-bromo-2-chloro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide is a compound with a molecular weight of 276.56 . It’s a solid at room temperature and is typically stored in a dry environment .
Synthesis Analysis
The synthesis of similar compounds involves various steps, including protodeboronation of alkyl boronic esters utilizing a radical approach . Another method involves the use of cheap, easily available dimethyl terephthalate as the raw starting material, and the compound is prepared effectively in six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 276.56 .Scientific Research Applications
Synthesis and Structural Characterization
- This compound has been used in the synthesis of novel non-peptide CCR5 antagonists, a class of drugs with potential applications in HIV-1 infection prevention (Cheng De-ju, 2015).
- Similar compounds have been involved in synthesizing benzamide derivatives, which were structurally characterized and tested for biological activity (H. Bi, 2015).
Molecular Interaction Studies
- Studies have reported the synthesis, X-ray structure characterization, and DFT calculations of benzamide derivatives, indicating significant molecular interactions like hydrogen bonds and π-interactions, relevant for drug design (A. Saeed et al., 2020).
Bioactivity and Pharmacological Potential
- The synthesized benzamide derivatives were found to exhibit certain bioactivities, with implications for medicinal chemistry and drug discovery (Cheng De-ju, 2015).
Antitubercular Activity
- Novel benzamide derivatives have been synthesized and evaluated for antitubercular activity, showing promising results against Mycobacterium tuberculosis, a critical target for tuberculosis treatment (Urja D. Nimbalkar et al., 2018).
Antimicrobial and Antifungal Activities
- Benzamide derivatives have shown potential in the development of antimicrobial agents, with studies demonstrating their effectiveness against various microbial strains (Iveta Zadrazilova et al., 2015), (Ritchu Sethi et al., 2016).
Anticancer Evaluation
- Research into benzamide derivatives also includes their evaluation for anticancer activities, showing significant promise in this area (B. Ravinaik et al., 2021).
properties
IUPAC Name |
5-bromo-2-chloro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrClN2O2/c19-12-4-9-16(20)15(11-12)18(24)21-13-5-7-14(8-6-13)22-10-2-1-3-17(22)23/h4-9,11H,1-3,10H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEJWMEWYSKBTGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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